molecular formula C9H12Cl2N2 B597405 3-(3,5-Dichloropyridin-2-YL)butan-2-amine CAS No. 1341676-22-9

3-(3,5-Dichloropyridin-2-YL)butan-2-amine

Cat. No.: B597405
CAS No.: 1341676-22-9
M. Wt: 219.109
InChI Key: SUTDXMDSQNFJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichloropyridin-2-YL)butan-2-amine is a chemical compound with the molecular formula C9H12Cl2N2. It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an amine group attached to a butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine typically involves the reaction of 3,5-dichloropyridine with a suitable amine precursor. One common method is the nucleophilic substitution reaction where 3,5-dichloropyridine is reacted with butan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloropyridin-2-YL)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dichloropyridin-2-YL)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the butan-2-amine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(3,5-dichloropyridin-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c1-5(6(2)12)9-8(11)3-7(10)4-13-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTDXMDSQNFJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.